molecular formula C10H10F2O B13521645 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone

1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone

Katalognummer: B13521645
Molekulargewicht: 184.18 g/mol
InChI-Schlüssel: WFNXBVQFLYLGOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a difluoroethanone group attached to a dimethyl-substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2,6-dimethylphenyl derivatives with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroethanone group to a difluoroethanol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of difluoroethanol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl ring’s substitution pattern can also affect the compound’s binding affinity and specificity towards various targets.

Vergleich Mit ähnlichen Verbindungen

    2,6-Dimethylphenol: Shares the dimethyl-substituted phenyl ring but lacks the difluoroethanone group.

    2,6-Dimethylbenzaldehyde: Contains a formyl group instead of the difluoroethanone group.

    2,6-Dimethylbenzoic acid: Features a carboxylic acid group in place of the difluoroethanone group.

Uniqueness: 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H10F2O

Molekulargewicht

184.18 g/mol

IUPAC-Name

1-(2,6-dimethylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H10F2O/c1-6-4-3-5-7(2)8(6)9(13)10(11)12/h3-5,10H,1-2H3

InChI-Schlüssel

WFNXBVQFLYLGOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.